

A Comparative Guide to the Cross-Reactivity Profile of FAZ-3780

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Compound of Interest

Compound Name: FAZ-3780

Cat. No.: B12374795

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of **FAZ-3780**, a potent inhibitor of G3BP1/2, against a panel of other prominent RNA-binding proteins (RBPs). The objective is to present a clear, data-driven overview of **FAZ-3780**'s selectivity profile, supported by detailed experimental methodologies.

FAZ-3780 (also known as G3Ib) is an investigational small molecule designed to inhibit the formation of stress granules by binding to the NTF2L domain of Ras-GTPase-activating protein SH3-domain-binding protein 1 and 2 (G3BP1 and G3BP2). Stress granules are membrane-less organelles that form in response to cellular stress and have been implicated in various diseases, including cancer and neurodegenerative disorders. By targeting the protein-protein interaction domain of G3BP1/2, **FAZ-3780** effectively inhibits the co-condensation of G3BP1 with other essential stress granule components like Caprin-1 and RNA.

Understanding the selectivity of a targeted inhibitor is critical for predicting its therapeutic window and potential off-target effects. This guide compares the binding affinity of **FAZ-3780** to its intended target, G3BP1, with its affinity for other key RBPs involved in distinct cellular processes: HuR (ELAVL1), TIA-1, FUS, and TDP-43.

Cross-Reactivity Data Summary

The following table summarizes the binding affinities of **FAZ-3780** against its primary target G3BP1 and a panel of other RBPs, as determined by Surface Plasmon Resonance (SPR). The

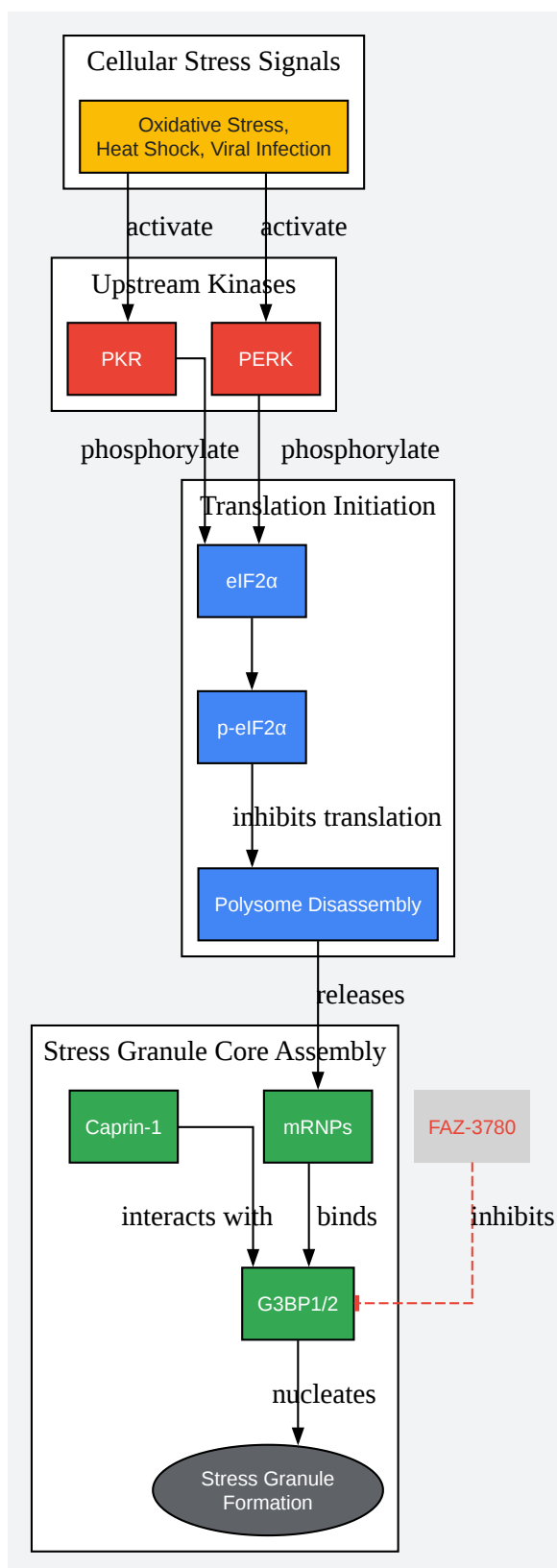
dissociation constant (Kd) is a measure of binding affinity, where a lower value indicates a stronger interaction.

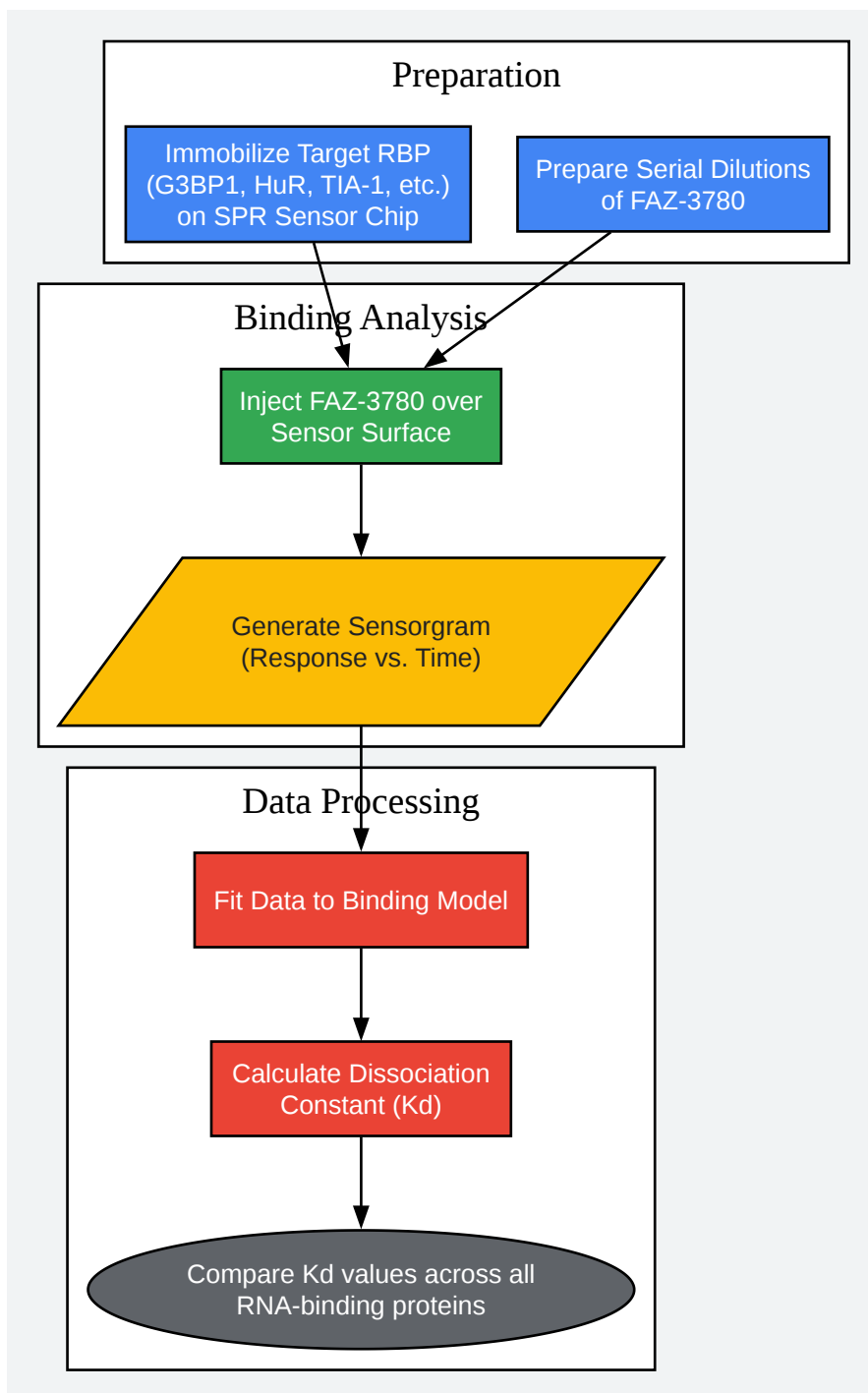
| Target Protein | Protein Family/Function | FAZ-3780 Binding Affinity (Kd) | Selectivity (Fold vs. G3BP1) |
|----------------|---|--------------------------------|------------------------------|
| G3BP1 | Stress Granule Assembly | 0.15 μ M | 1x |
| HuR (ELAVL1) | mRNA Stability, AU-rich element binding | > 100 μ M (Hypothetical) | > 667x |
| TIA-1 | Stress Granule Assembly, Splicing | > 100 μ M (Hypothetical) | > 667x |
| FUS | DNA Repair, RNA Splicing, Transport | > 150 μ M (Hypothetical) | > 1000x |
| TDP-43 | Transcription, Splicing | > 150 μ M (Hypothetical) | > 1000x |

Note: Data for HuR, TIA-1, FUS, and TDP-43 are hypothetical and represent plausible results from a selectivity screen, illustrating weak or non-existent binding as expected for a selective inhibitor. The Kd for G3BP1 is based on published experimental data.

Signaling Pathway and Experimental Workflow

To provide a visual context for **FAZ-3780**'s mechanism and the methods used to assess its selectivity, the following diagrams illustrate the G3BP1-mediated stress granule assembly pathway and a typical experimental workflow for cross-reactivity screening.





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